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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B10752487

The clinical development of AMG 837, a G protein-coupled receptor 40 (GPR40) agonist, was
discontinued primarily due to toxicity concerns that emerged during Phase 1 clinical trials.
While specific details of the adverse events for AMG 837 remain largely undisclosed in publicly
available information, the broader context of safety issues within the GPR40 agonist drug
class, particularly hepatotoxicity, provides a strong indication for the program's termination.

AMG 837 was under investigation by Amgen as a potential treatment for type 2 diabetes. Its
mechanism of action centered on the activation of GPR40, also known as Free Fatty Acid
Receptor 1 (FFARL1), which is predominantly expressed on pancreatic (3-cells. Activation of this
receptor by fatty acids or synthetic agonists like AMG 837 was shown in preclinical studies to
enhance glucose-stimulated insulin secretion (GSIS).[1][2]

The discontinuation of the clinical trials for a similar GPR40 agonist, TAK-875 (fasiglifam), due
to instances of liver injury in Phase 3 trials, cast a significant shadow over the entire class of
GPR40 agonists.[3][4] This event likely heightened scrutiny on the safety profiles of all drugs in
this class, including AMG 837. It is probable that the toxicity concerns that led to the
discontinuation of AMG 837's development were related to similar off-target effects or class-
wide safety issues.[5]

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of AMG 837 clinical trials?
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Al: The primary reason for the discontinuation of AMG 837 clinical trials was toxicity concerns
that arose during Phase 1 studies.[5] While the exact nature of the toxicity has not been
publicly detailed by Amgen, the known safety risks associated with the GPR40 agonist class,
such as liver toxicity, are the most likely cause.[3][6]

Q2: What is the mechanism of action of AMG 8377

A2: AMG 837 is an agonist of the G protein-coupled receptor 40 (GPR40). By binding to and
activating GPR40 on pancreatic B-cells, it potentiates glucose-stimulated insulin secretion. This
means it enhances the release of insulin from the pancreas only when blood glucose levels are
elevated, which was considered a promising approach for managing type 2 diabetes with a
lower risk of hypoglycemia compared to some other insulin secretagogues.[1][2]

Q3: Were there any published results from the AMG 837 clinical trials?

A3: Detailed results from the discontinued Phase 1 clinical trials of AMG 837, particularly
regarding the specific adverse events, have not been published in peer-reviewed literature. The
available information is primarily from preclinical studies and general reviews of the GPR40
agonist drug class.

Troubleshooting Guide for GPR40 Agonist Research

For researchers working with GPR40 agonists, the following troubleshooting guide may be
helpful in addressing potential experimental issues:
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Issue

Potential Cause

Troubleshooting Steps

Low in vitro potency

Compound degradation

- Ensure proper storage
conditions (temperature, light
protection).- Prepare fresh
stock solutions for each
experiment.- Verify compound
purity via HPLC or other

analytical methods.

High protein binding in media

- Preclinical studies indicated
that AMG 837 has high plasma
protein binding.[7]- Use serum-
free or low-serum media for
initial potency assays.- If
serum is required, consider
measuring the free fraction of

the compound.

Inconsistent in vivo efficacy

Poor oral bioavailability

- Optimize vehicle formulation
for improved solubility and
absorption.- Consider
alternative routes of
administration (e.qg.,
intravenous) to establish

baseline efficacy.

Rapid metabolism

- Analyze plasma and tissue
samples for metabolite
formation.- Co-administer with
metabolic inhibitors (in
preclinical models) to assess
the impact of metabolism on

exposure and efficacy.

Observed cytotoxicity

Off-target effects

- Screen the compound
against a panel of off-target
receptors and enzymes.- Use
a GPR40 knockout/knockdown

cell line or animal model to
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confirm that the observed

toxicity is GPR40-independent.

- Conduct in vitro metabolism
studies using liver microsomes
Reactive metabolite formation or hepatocytes to identify

potential reactive metabolites.

[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of GPR40 agonists and a
general workflow for their preclinical evaluation.

Extracellular Cell Membrane

0 |G N B hydrolyzes

Click to download full resolution via product page

Caption: Proposed signaling pathway for AMG 837 via GPR40 activation.
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Caption: General preclinical workflow for GPR40 agonist development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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